molecular formula C14H13O4P B7987268 Diphenyl vinyl phosphate CAS No. 33552-07-7

Diphenyl vinyl phosphate

Cat. No.: B7987268
CAS No.: 33552-07-7
M. Wt: 276.22 g/mol
InChI Key: RJYNTEFVOZNXEM-UHFFFAOYSA-N
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Description

Diphenyl vinyl phosphate is an organophosphorus compound characterized by the presence of a vinyl group attached to a phosphate ester. This compound is of significant interest due to its versatile applications in organic synthesis, polymer chemistry, and as a flame retardant. Its molecular structure consists of a phosphate group bonded to two phenyl groups and a vinyl group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl vinyl phosphate can be synthesized through a two-step process involving transesterification and palladium-catalyzed coupling. Initially, a diol undergoes transesterification with diethyl phosphite to form a cyclic phosphite. This intermediate is then coupled with vinyl bromide in the presence of a palladium catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale transesterification reactions followed by catalytic coupling. The use of microwave irradiation can significantly reduce reaction times, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions: Diphenyl vinyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of diphenyl vinyl phosphate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Diphenyl vinyl phosphate is unique due to its combination of a vinyl group and two phenyl groups attached to a phosphate ester. This structure imparts distinct reactivity and catalytic properties, making it valuable in specific applications such as polymerization and flame retardance .

Properties

IUPAC Name

ethenyl diphenyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13O4P/c1-2-16-19(15,17-13-9-5-3-6-10-13)18-14-11-7-4-8-12-14/h2-12H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYNTEFVOZNXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468575
Record name DIPHENYL VINYL PHOSPHATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33552-07-7
Record name DIPHENYL VINYL PHOSPHATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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